molecular formula C9H11ClN2O6 B016834 5-Chlorouridine CAS No. 2880-89-9

5-Chlorouridine

Cat. No.: B016834
CAS No.: 2880-89-9
M. Wt: 278.64 g/mol
InChI Key: LDCUBKKZHSYQTJ-UAKXSSHOSA-N
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Mechanism of Action

Target of Action

5-Chlorouridine is an analogue of uridine, where the hydrogen in position 5 of the heterocyclic nucleobase is replaced by a chlorine atom . It is primarily targeted towards uridine phosphorylase , an enzyme that plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleic acid synthesis in cells .

Mode of Action

It is known that this compound can interfere with many cell regulation processes in vivo . This interference is likely due to its structural similarity to uridine, allowing it to interact with the same targets and pathways.

Result of Action

Due to its structural similarity to uridine, it is very likely that lipophilic analogues could interfere with many cell regulation processes in vivo . This interference could potentially lead to various cellular effects, depending on the specific processes disrupted.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by temperature . . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5-Chlorouridine involves the chlorination of uracil. The process typically includes the following steps :

    Dissolution of Uracil: Uracil is dissolved in an acidic medium.

    Chlorination Reaction: Chlorination is carried out by adding thionyl chloride (SOCl2) to the solution.

    Purification: The reaction mixture is then subjected to refrigerated centrifugation or filtration to remove inorganic salts.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chlorouridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted uridines depending on the nucleophile used.

    Oxidation Products: Modified uridine derivatives with altered functional groups.

    Reduction Products: Reduced forms of the nucleobase or ribose.

Scientific Research Applications

5-Chlorouridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluorouridine
  • 5-Bromouridine
  • 5-Iodouridine

Comparison

5-Chlorouridine is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Compared to its analogues like 5-Fluorouridine and 5-Bromouridine, this compound is less commonly used but offers specific advantages in studying chlorine-related stress in RNA .

Properties

IUPAC Name

5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCUBKKZHSYQTJ-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2880-89-9
Record name 5-Chlorouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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